molecular formula C19H22ClN3O B4394357 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4394357
M. Wt: 343.8 g/mol
InChI Key: NXAIZZUATCDXGV-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 3-methylphenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of hydroxyl or carboxyl derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Hydroxyl or carboxyl derivatives.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
  • 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
  • 4-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)piperazine-1-carboxamide

Uniqueness

4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the aromatic rings and the piperazine core. This unique structure may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-4-3-5-17(12-14)21-19(24)23-10-8-22(9-11-23)18-13-16(20)7-6-15(18)2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAIZZUATCDXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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